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Introduction
The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a key

target for universal influenza vaccine strategies. Within the NP, the peptide sequence spanning

amino acids 44-52 (NP(44-52)) has been identified as a critical epitope for inducing cell-

mediated immunity. Specifically, NP(44-52), with the sequence CTELKLSDY, is a well-

characterized HLA-A1-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Research has

demonstrated that this peptide can elicit potent CTL responses, which are crucial for clearing

virally infected cells and contributing to protective immunity against various influenza A virus

strains.[2][3] These application notes provide an overview of the utility of the NP(44-52) peptide

in influenza research and detailed protocols for its use in immunological assays.

Applications
The NP(44-52) peptide is a valuable tool for various applications in influenza vaccine research,

including:

Screening for T-cell responses: Assessing the presence and frequency of NP(44-52)-specific

T-cells in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed

to influenza or vaccinated.
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Evaluating vaccine immunogenicity: Measuring the ability of novel vaccine candidates to

induce a CTL response against this conserved epitope.

CTL epitope mapping: Serving as a positive control in assays designed to identify new T-cell

epitopes.

In vitro stimulation of CTLs: Expanding NP(44-52)-specific CTL populations from PBMCs for

further characterization and functional assays.

Studying immune escape: Investigating the impact of mutations within the NP(44-52)

sequence on T-cell recognition and viral fitness.[2]

Data Presentation
The following tables summarize quantitative data related to the immunogenicity and

presentation of the NP(44-52) peptide.

Table 1: Immunogenicity of Influenza A Virus NP(44-52) Peptide
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Parameter Description
Value/Observa
tion

HLA
Restriction

Reference

CTLp Frequency

Frequency of

cytotoxic T

lymphocyte

precursors

specific for

NP(44-52).

Three-fold higher

in HLA-A1+, A2+,

B8+, B35+

donors

compared to

other donor

groups.

HLA-A1 [4]

Immunodominan

ce

Relative

contribution of

the NP(44-52)

specific response

to the total anti-

influenza CTL

response.

Dominantly

recognized in 8

out of 16 HLA-A1

positive donors.

HLA-A1

Cross-reactivity

Recognition of

NP(44-52)

variants from

different

influenza strains.

H7N9 variant

(Y9N

substitution) was

not recognized

by CTLs specific

for the original

H1N1 or

seasonal

variants.

HLA-A1 [5]

Table 2: Binding of NP(44-52) Peptide to MHC Class I Molecules
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Peptide
Sequence

MHC Allele
Binding
Affinity/Stabilit
y

Method Reference

CTELKLSDY HLA-A1 Binds to HLA-A1.
In vitro peptide

binding assay.
[6]

CTELKLSDY
SLA-10401

(Swine)

Binds to SLA-

10401.

Crystal Structure

Analysis.
[7]

Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with NP(44-52)
Peptide and Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the

NP(44-52) peptide to detect influenza-specific T-cell responses through the measurement of

intracellular cytokine production (e.g., IFN-γ, TNF-α) by flow cytometry.

Materials:

Cryopreserved or fresh PBMCs from HLA-A1 positive donors

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)

Influenza NP(44-52) peptide (CTELKLSDY), sterile and high purity

Staphylococcal enterotoxin B (SEB) as a positive control

DMSO (vehicle control for peptide)

Brefeldin A and Monensin (protein transport inhibitors)

Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and

intracellular cytokines (e.g., IFN-γ, TNF-α)
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Fixation/Permeabilization buffers

FACS tubes or 96-well U-bottom plates

Flow cytometer

Procedure:

Thawing and Resting PBMCs:

Thaw cryopreserved PBMCs quickly in a 37°C water bath.

Transfer cells to a 15 mL conical tube and slowly add R10 medium.

Centrifuge at 300 x g for 10 minutes, discard the supernatant.

Resuspend the cell pellet in fresh R10 medium and count the cells.

Adjust the cell concentration to 2 x 10^6 cells/mL in R10 medium.

Allow the cells to rest for at least 2 hours at 37°C, 5% CO2.

Stimulation:

Plate 1 x 10^6 cells (0.5 mL) into FACS tubes or a 96-well plate.

Add co-stimulatory antibodies (Anti-CD28 and Anti-CD49d) to each tube/well at a final

concentration of 1 µg/mL each.

Prepare the following stimulation conditions in separate tubes/wells:

Unstimulated Control: Add DMSO (at the same final concentration as the peptide stock).

NP(44-52) Stimulation: Add NP(44-52) peptide to a final concentration of 1-10 µg/mL.

Positive Control: Add SEB to a final concentration of 1 µg/mL.

Incubate for 1-2 hours at 37°C, 5% CO2.
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Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 1 µg/mL) to all tubes/wells to inhibit

cytokine secretion.

Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO2.

Staining:

Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer (PBS + 2% FBS)

containing the appropriate dilutions of fluorescently labeled antibodies against surface

markers (e.g., CD3, CD8).

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells with 2 mL of FACS buffer and centrifuge.

Fixation and Permeabilization: Resuspend the cell pellet in 100-200 µL of

Fixation/Permeabilization buffer.

Incubate for 20 minutes at room temperature in the dark.

Wash the cells with 1X Permeabilization/Wash buffer.

Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of 1X

Permeabilization/Wash buffer containing the appropriate dilutions of fluorescently labeled

antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

Incubate for 30 minutes at room temperature in the dark.

Wash the cells twice with 1X Permeabilization/Wash buffer.

Resuspend the final cell pellet in 200-300 µL of FACS buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on lymphocytes, singlets, and then CD3+ T-cells.
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Further gate on CD8+ T-cells.

Analyze the expression of IFN-γ and/or TNF-α within the CD8+ T-cell population for each

stimulation condition.

The frequency of NP(44-52)-specific T-cells is the percentage of cytokine-positive cells in

the NP(44-52) stimulated sample after subtracting the background from the unstimulated

(DMSO) control.

Protocol 2: General Protocol for Peptide Vaccination and
Evaluation of Immune Response in a Mouse Model
This protocol provides a general framework for immunizing mice with an NP(44-52)-based

peptide vaccine and subsequently evaluating the induced T-cell response.

Materials:

C57BL/6 mice (if using a murine analog of NP(44-52)) or HLA-A1 transgenic mice.

NP(44-52) peptide (or its murine equivalent).

Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C), or formulated in microspheres).[8]

Sterile PBS.

Syringes and needles for immunization (e.g., subcutaneous or intraperitoneal).

Spleen harvesting tools.

Materials for ELISpot assay or Intracellular Cytokine Staining (as described in Protocol 1).

Procedure:

Vaccine Formulation:

Dissolve the NP(44-52) peptide in sterile PBS or another suitable vehicle.
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Mix the peptide solution with the chosen adjuvant according to the manufacturer's

instructions. The final concentration should be determined based on previous studies or

pilot experiments (e.g., 10-50 µg of peptide per mouse).

Immunization:

Immunize mice with the peptide-adjuvant formulation (e.g., 100-200 µL total volume) via

the desired route (e.g., subcutaneous injection at the base of the tail or intraperitoneal

injection).

A typical immunization schedule involves a prime vaccination followed by one or two

booster vaccinations at 2-3 week intervals.

Evaluation of Immune Response:

One to two weeks after the final booster immunization, euthanize the mice and aseptically

harvest the spleens.

Prepare single-cell suspensions of splenocytes.

Evaluate the NP(44-52)-specific T-cell response using either an IFN-γ ELISpot assay or

Intracellular Cytokine Staining (as detailed in Protocol 1, adapted for murine cells).

For ELISpot, plate splenocytes in pre-coated IFN-γ plates and stimulate with the NP(44-

52) peptide. The number of spots corresponds to the number of IFN-γ-secreting cells.

For ICS, stimulate splenocytes with the peptide and follow the staining procedure to

determine the percentage of cytokine-producing CD8+ T-cells.

(Optional) In Vivo Challenge:

Following the immunization schedule, mice can be challenged with a sublethal dose of a

relevant influenza A virus strain.

Monitor weight loss, morbidity, and mortality.

At a specific time point post-challenge, lung viral titers can be determined to assess the

protective efficacy of the vaccine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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